molecular formula C14H16N2O4 B6238635 methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate CAS No. 2408973-88-4

methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate

Cat. No.: B6238635
CAS No.: 2408973-88-4
M. Wt: 276.29 g/mol
InChI Key: PDSUSFAEDBRZAB-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate is an indazole derivative characterized by three key substituents:

  • Position 1: A tetrahydro-2H-pyran (oxane) ring, introducing conformational flexibility and influencing lipophilicity .
  • Position 3: A methyl ester group, which may act as a prodrug moiety, enabling hydrolysis to a carboxylic acid in vivo.

This compound’s structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (using SHELX programs for refinement ), to confirm its three-dimensional conformation, particularly the puckering of the oxane ring .

Properties

CAS No.

2408973-88-4

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

methyl 5-hydroxy-1-(oxan-2-yl)indazole-3-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-19-14(18)13-10-8-9(17)5-6-11(10)16(15-13)12-4-2-3-7-20-12/h5-6,8,12,17H,2-4,7H2,1H3

InChI Key

PDSUSFAEDBRZAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C2=C1C=C(C=C2)O)C3CCCCO3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting from a substituted benzene derivative, the synthesis may proceed through nitration, reduction, and cyclization steps to form the indazole core

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the indazole ring can be substituted with different functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated indazole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate serves as a crucial building block in organic synthesis. Its structure allows for various modifications, enabling the creation of more complex chemical entities. This property is particularly valuable in pharmaceutical chemistry where the development of new drugs often relies on the synthesis of novel compounds from simpler precursors.

Synthetic Routes
The synthesis of this compound typically involves several methods:

  • Refluxing Techniques: Commonly used solvents include dichloromethane and toluene. The reaction conditions may require catalysts such as palladium on carbon (Pd/C) to facilitate methylation and hydroxylation reactions.
  • One-Pot Synthesis: A simplified approach that can yield the desired compound efficiently by combining multiple reagents in a single reaction vessel .

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. This has been explored in various studies where the compound was tested against a range of bacterial strains, showing significant inhibition at certain concentrations.

Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its mechanism of action have indicated potential interactions with specific molecular targets involved in cancer cell proliferation and apoptosis. Ongoing research aims to elucidate these pathways further.

Medicinal Applications

Therapeutic Agent Development
The compound is under investigation for its potential use as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammation-related conditions. Its ability to interact with nicotinic receptors has been noted, suggesting possible applications in treating conditions like Alzheimer’s disease and other cognitive disorders .

Case Studies
Several case studies have documented the effects of this compound in biological systems:

  • Study on Neuroprotection: A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neuroprotective therapies.
  • In Vivo Studies: Animal model studies have shown promising results where administration of the compound led to improved outcomes in models of inflammation and pain .

Industrial Applications

Material Science
In addition to its biological applications, this compound is being explored for its utility in material science. Its unique chemical properties make it suitable for developing new materials with specific functionalities, which can be applied in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their activity. The oxan-2-yl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below compares methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate with structurally related indazole derivatives:

Compound Name Substituents (Position) Key Structural Differences References
This compound 1: Oxan-2-yl; 3: COOMe; 5: OH Reference compound with oxane and hydroxyl groups
Methyl 1H-indazole-3-carboxylate 3: COOMe Lacks oxane (position 1) and hydroxyl (position 5)
Methyl 1H-indazole-5-carboxylate 5: COOMe Carboxylate at position 5 instead of hydroxyl
Methyl 3-iodo-1H-indazole-5-carboxylate 3: I; 5: COOMe Iodo substitution at position 3; no oxane
5-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-2-thiol Oxadiazole-thiol fused system Heterocyclic replacement at position 3

Key Observations :

  • The hydroxyl group at position 5 distinguishes it from carboxylate-containing analogs (e.g., methyl 1H-indazole-5-carboxylate), impacting solubility and hydrogen-bonding capacity .
  • Halogenated derivatives (e.g., 3-iodo analogs) exhibit altered electronic properties, which may influence reactivity in cross-coupling reactions .

Physicochemical Properties

  • Solubility: The hydroxyl group increases water solubility compared to non-hydroxylated analogs (e.g., methyl 1H-indazole-3-carboxylate). However, the oxane ring may counterbalance this by contributing to lipophilicity .
  • Melting Points: Crystallinity is influenced by hydrogen-bonding networks.

Biological Activity

Methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C14H16N2O4
  • SMILES : COC(=O)C1=NN(C2=C1C=C(C=C2)O)C3CCCCO3
  • CAS Number : 129103674

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Preliminary studies suggest that it may promote apoptosis in cancer cells, potentially through pathways involving survivin and Bcl2 family proteins .
  • Oxidative Stress Modulation : It has been suggested that the compound may influence oxidative stress pathways, which are critical in cancer progression and treatment responses.

Anticancer Activity

Several studies have investigated the anticancer properties of indazole derivatives, including this compound. Key findings include:

In Vitro Studies

  • Cell Line Testing :
    • The compound has shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562) cells.
    • An MTT assay indicated that certain derivatives exhibited IC50 values below 10 µM against MCF-7 cells, demonstrating potent anticancer activity while sparing normal cells .
  • Mechanism Insights :
    • Research indicates that indazole derivatives can disrupt the cell cycle and enhance apoptosis through inhibition of survivin, a known anti-apoptotic factor .

Case Study Example

In a study focusing on a series of indazole derivatives, this compound was evaluated alongside other compounds. The results highlighted its potential as a scaffold for developing new anticancer agents due to its selective toxicity towards malignant cells while exhibiting lower toxicity towards normal human dermal fibroblasts .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been explored for antimicrobial effects:

  • Broad-Spectrum Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties against various bacterial strains, although specific data on this aspect remains limited.

Summary of Research Findings

Study FocusCell Lines TestedKey FindingsIC50 Values
Anticancer ActivityMCF-7, A549, K562Significant cytotoxicity; apoptosis induction<10 µM for MCF-7
Mechanism InsightsVariousInhibition of survivin; disruption of cell cycleN/A
Antimicrobial ActivityVarious BacteriaPotential antimicrobial propertiesN/A

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